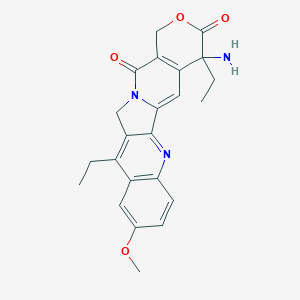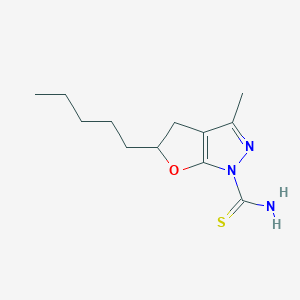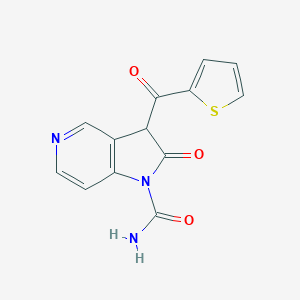
4,4'-Dimethylaminorex
Übersicht
Beschreibung
It is structurally related to aminorex, 4-methylaminorex, and pemoline . This compound was first detected in the Netherlands in December 2012 and has since been sold as a designer drug across Europe . It acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent, making it a subject of interest in various scientific fields .
Wissenschaftliche Forschungsanwendungen
4,4'-Dimethylaminorex hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound wirkt als potentes und ausgeglichenes Serotonin-Noradrenalin-Dopamin-freisetzendes Mittel. Es erhöht die Freisetzung dieser Neurotransmitter, indem es ihre Transporter umkehrt, was zu erhöhten Spiegeln im synaptischen Spalt führt . Diese Wirkung führt zu verstärkter Stimulation und Euphorie, was charakteristische Wirkungen von Psychostimulanzien sind .
Wirkmechanismus
Target of Action
4,4’-Dimethylaminorex, also known as Serotoni, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control .
Mode of Action
Serotoni acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively . This means that it stimulates the release of these neurotransmitters, enhancing their effects in the brain .
Pharmacokinetics
The metabolic profile of the compound has been characterized using both in vitro and in vivo models . The most abundant compounds detected, and those with the most extended window of detection, were the carboxylated and the hydroxylated metabolites . These analytes, together with the parent compound, were selected as the most suitable markers of intake .
Result of Action
It is known to act as a psychostimulant and entactogen . It has been linked to at least 31 deaths in Hungary, Poland, and the UK by February 2014, mostly when consumed in combination with other drugs .
Action Environment
The action environment of 4,4’-Dimethylaminorex can be influenced by various factors. For instance, the compound’s effects can be potentiated when consumed in combination with other drugs . Additionally, the compound’s action can be influenced by the individual’s metabolic profile, which can be affected by factors such as genetics, diet, and overall health .
Biochemische Analyse
Biochemical Properties
4,4’-Dimethylaminorex acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC 50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively . The metabolic profile of 4,4’-Dimethylaminorex was characterized using both in vitro and in vivo models . The phase I metabolic reactions included hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved .
Cellular Effects
It has been found that 4,4’-Dimethylaminorex can influence the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Dimethylaminorex is primarily through its function as a potent and balanced serotonin-norepinephrine-dopamine releasing agent . This means it can increase the levels of these neurotransmitters in the brain, which can lead to various physiological effects.
Temporal Effects in Laboratory Settings
It is known that once formed, the phase I metabolites of 4,4’-Dimethylaminorex underwent extensive conjugation . Not only the most abundant compounds detected, but also those with the most extended window of detection, were the carboxylated and the hydroxylated metabolites .
Metabolic Pathways
The metabolic pathways of 4,4’-Dimethylaminorex involve phase I metabolic reactions including hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved . Once formed, the phase I metabolites underwent extensive conjugation .
Vorbereitungsmethoden
The synthesis of 4,4’-Dimethylaminorex typically involves the reaction of ephedrine or pseudoephedrine with cyanogen bromide or potassium cyanate. The classic one-step cyanogen bromide cyclization of phenylpropanolamine yields cis-4-methylaminorex, while the potassium cyanate route forms trans-4-methylaminorex . These methods require careful handling of toxic reagents and precise reaction conditions to ensure the desired isomer is produced .
Analyse Chemischer Reaktionen
4,4'-Dimethylaminorex unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Vergleich Mit ähnlichen Verbindungen
4,4'-Dimethylaminorex ist strukturell und funktionell mehreren anderen Verbindungen ähnlich:
Aminorex: Ein Psychostimulans mit ähnlichen Wirkungen, aber unterschiedlicher Potenz und Dauer.
4-Methylaminorex: Ein weiteres Psychostimulans mit einer ähnlichen Struktur, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Eigenschaften
IUPAC Name |
4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPILLHMQNMXXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031562 | |
| Record name | 4,4'-Dimethylaminorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445569-01-6 | |
| Record name | 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethylaminorex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethylaminorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















